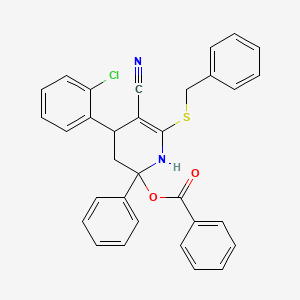![molecular formula C21H18N4O2S2 B11515843 (2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-(4-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-5-one](/img/structure/B11515843.png)
(2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-(4-methoxybenzylidene)-3-phenyl-1,3-thiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE is a complex organic compound with a unique structure that includes a thiadiazole ring, a thiazolidinone ring, and a methoxyphenyl group
Preparation Methods
The synthesis of (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with 3-phenyl-2-thioxothiazolidin-4-one under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under mild conditions using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting imine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
(2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE involves its interaction with molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The specific pathways involved depend on the biological context and the target molecules. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives and thiadiazole-containing molecules. Compared to these compounds, (2Z,4Z)-2-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)IMINO]-4-[(4-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-1,3-THIAZOLIDIN-5-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H18N4O2S2 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(2Z,4Z)-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidin-5-one |
InChI |
InChI=1S/C21H18N4O2S2/c1-3-18-23-24-20(28-18)22-21-25(15-7-5-4-6-8-15)17(19(26)29-21)13-14-9-11-16(27-2)12-10-14/h4-13H,3H2,1-2H3/b17-13-,22-21- |
InChI Key |
ZGZRNQZMGSFLLU-HWZRPPEVSA-N |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C\2/N(/C(=C\C3=CC=C(C=C3)OC)/C(=O)S2)C4=CC=CC=C4 |
Canonical SMILES |
CCC1=NN=C(S1)N=C2N(C(=CC3=CC=C(C=C3)OC)C(=O)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[5-(2-fluorophenyl)furan-2-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11515761.png)
![4-[(4-Fluorobenzyl)oxy]-3,5-dimethoxybenzaldehyde](/img/structure/B11515765.png)
![4-[3-(1-Hydroxycyclohexyl)prop-2-yn-1-yl]-4-propylmorpholin-4-ium](/img/structure/B11515770.png)

![1-(3-{[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B11515790.png)
![ethyl (2E)-5-(2,4-dimethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11515802.png)
![4-{(Z)-[(2Z)-2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11515804.png)
![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11515807.png)
![N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B11515814.png)
![N-[(2Z)-4-(3-bromo-4-methoxyphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11515829.png)
![2-chloro-N-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11515848.png)
![(2Z)-N-heptyl-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11515851.png)
![1,3-Dimethyl-5-[(2,3,4-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11515859.png)

